6-phenyl-1H-pyrrolo[2,3-b]pyridine
Overview
Description
6-phenyl-1H-pyrrolo[2,3-b]pyridine is a useful research compound. Its molecular formula is C13H10N2 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques and Derivative Formation :
- Davis, Wakefield, and Wardell (1992) demonstrated that deprotonation of 3-methylazines followed by reaction with benzonitrile leads to the formation of 2-phenyl[1H]-pyrrolo[2,3-b]pyridine. This reaction type applies to a variety of nitriles and β-methylazines (Davis, Wakefield, & Wardell, 1992).
- Herbert and Wibberley (1969) explored five routes to synthesize 1H-pyrrolo[2,3-b]pyridines, including modifications of Madelung and Fischer syntheses. They demonstrated the compound's propensity for reactions such as nitration and bromination, predominantly at the 3-position (Herbert & Wibberley, 1969).
Functionalization and Potential Applications :
- Minakata, Itoh, Komatsu, and Ohshiro (1992) studied the functionalization of 1H-pyrrolo[2,3-b]pyridine, leading to new compounds with potential applications as agrochemicals or functional materials. They introduced amino groups at the 6-position of 7-azaindole, forming multidentate agents and other derivatives with high fungicidal activity (Minakata et al., 1992).
Structural and Spectral Investigations :
- Bahgat, Jasem, and El‐Emary (2009) conducted structural and vibrational spectra analysis of derivatives, including 6-amino-3-methyl-1-phenyl-1H-pyrazolo(3,4-b)pyridine. Their work contributes to understanding the structural characteristics of such compounds (Bahgat, Jasem, & El‐Emary, 2009).
Pharmaceutical Research and Potential Medicinal Applications :
- Zhu et al. (2016) designed and synthesized phenylpicolinamide derivatives bearing 1H-pyrrolo[2,3-b]pyridine moiety as c-Met inhibitors, showing significant cytotoxicity against various cancer cell lines. This research suggests potential pharmaceutical applications (Zhu et al., 2016).
Materials Science and Electronic Applications :
- Zedan, El-Taweel, and El-Menyawy (2020) investigated the structural, optical, and junction characteristics of pyrazolo pyridine derivatives. Their research is relevant for developing materials with specific electronic properties, such as photosensors (Zedan, El-Taweel, & El-Menyawy, 2020).
Properties
IUPAC Name |
6-phenyl-1H-pyrrolo[2,3-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c1-2-4-10(5-3-1)12-7-6-11-8-9-14-13(11)15-12/h1-9H,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZOBBDUWZLXZDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C2)C=CN3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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